Ethyl 2-(3-(bromomethyl)phenyl)acetate

Übersicht

Beschreibung

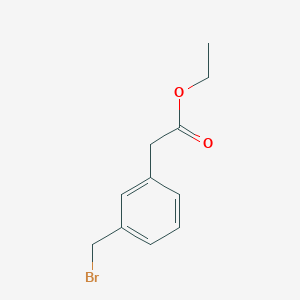

Ethyl 2-(3-(bromomethyl)phenyl)acetate is a versatile compound that has various applications across different industries . It is commonly used in the synthesis of organic compounds .

Synthesis Analysis

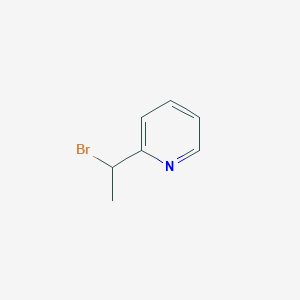

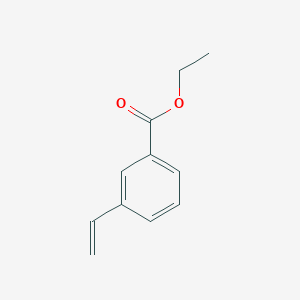

The synthesis of Ethyl 2-(3-(bromomethyl)phenyl)acetate involves several steps. One common method involves the reaction between phenylacetic acid and ethanol in the presence of a catalyst, typically sulfuric acid or hydrochloric acid . Another method involves a multistep synthesis process, which includes nitration, conversion from the nitro group to an amine, and bromination .Molecular Structure Analysis

The molecular formula of Ethyl 2-(3-(bromomethyl)phenyl)acetate is C11H13BrO2 . It consists of a benzene ring (phenyl group) attached to a carbon atom, which is in turn bonded to the carbonyl group and an ethyl group .Chemical Reactions Analysis

Ethyl 2-(3-(bromomethyl)phenyl)acetate can undergo various chemical reactions. For instance, it can be hydrolyzed to carboxylic acids under acidic or basic conditions . It can also undergo trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-(3-(bromomethyl)phenyl)acetate is 257.12 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .Wissenschaftliche Forschungsanwendungen

Bridged-ring Nitrogen Compounds Synthesis

Ethyl 2-(3-(bromomethyl)phenyl)acetate is utilized in the synthesis of bridged 3-benzazepine derivatives. These derivatives are conformationally restricted dopamine analogues, indicating potential applications in the development of neurological disorder treatments (Gentles et al., 1991).

Kinetic Resolution for ACE-Inhibitors

In the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate, an important intermediate for synthesizing angiotensin-converting enzyme (ACE) inhibitors, techniques involving ethyl acetate are explored. This highlights its role in creating medically significant compounds (Liese et al., 2002).

Suzuki Coupling Reactions

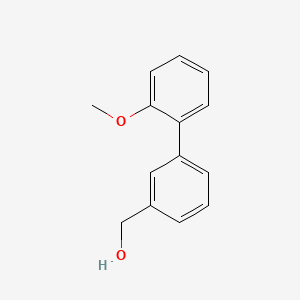

Ethyl 2-(3-(bromomethyl)phenyl)acetate is involved in Suzuki coupling reactions, which are crucial for generating functionalized biaryls. This process, explored through green chemistry in undergraduate labs, demonstrates the compound's role in educating future chemists and its potential for creating anti-inflammatory drugs (Costa et al., 2012).

Corrosion Inhibition

Novel triazole derivatives, synthesized using ethyl 2-(3-(bromomethyl)phenyl)acetate, have been explored as ecological corrosion inhibitors for mild steel. This research presents an environmentally friendly solution to corrosion, which is a significant issue in industrial applications (Nahlé et al., 2021).

Marine Natural Products

Investigation into marine natural products has identified compounds derived from ethyl 2-(3-(bromomethyl)phenyl)acetate with potential biological activities. These findings open avenues for the development of novel therapeutic agents (Esselin et al., 2018).

Medicinal Chemistry

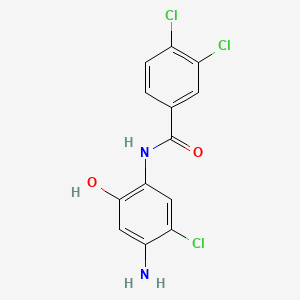

In medicinal chemistry, ethyl 2-(3-(bromomethyl)phenyl)acetate's derivatives have been explored for their potential antimicrobial activities, demonstrating the compound's relevance in discovering new drugs (Doraswamy & Ramana, 2013).

Wirkmechanismus

Target of Action

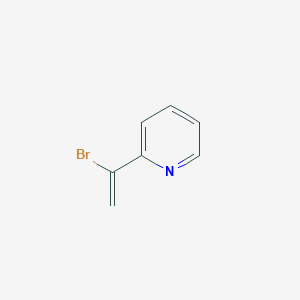

Ethyl 2-(3-(bromomethyl)phenyl)acetate is a complex organic compound that can participate in various chemical reactions. Bromomethyl groups are known to be reactive and can participate in various reactions, such as nucleophilic substitution .

Mode of Action

The bromomethyl group in Ethyl 2-(3-(bromomethyl)phenyl)acetate can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electrons, attacks the electrophilic carbon in the bromomethyl group, leading to the substitution of the bromine atom .

Biochemical Pathways

The compound can be involved in various organic reactions, such as suzuki–miyaura cross-coupling , which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Result of Action

The compound’s ability to participate in various organic reactions suggests that it could potentially be used as a building block in the synthesis of more complex molecules .

Action Environment

The action, efficacy, and stability of Ethyl 2-(3-(bromomethyl)phenyl)acetate can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry place, preferably under -20°C to maintain its stability . Furthermore, the compound’s reactivity can be influenced by the presence of other reactants, catalysts, and the pH of the environment .

Eigenschaften

IUPAC Name |

ethyl 2-[3-(bromomethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZARWHJHIUIKHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441821 | |

| Record name | ethyl (3-bromomethylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

140215-42-5 | |

| Record name | ethyl (3-bromomethylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

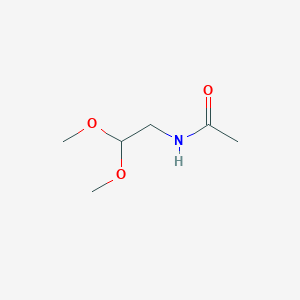

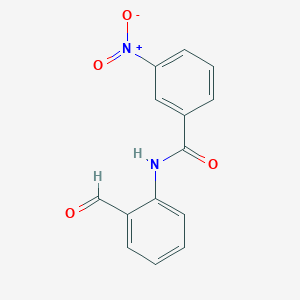

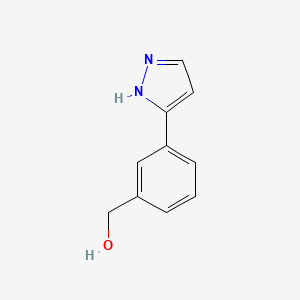

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2E)-2-Benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B1611402.png)